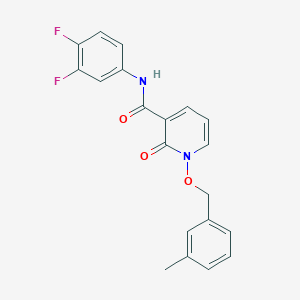

N-(3,4-difluorophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound is a pyridine-3-carboxamide derivative featuring a 3,4-difluorophenyl substituent and a 3-methylbenzyloxy group at the 1-position of the dihydropyridine ring.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N2O3/c1-13-4-2-5-14(10-13)12-27-24-9-3-6-16(20(24)26)19(25)23-15-7-8-17(21)18(22)11-15/h2-11H,12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUBQRQJVRCHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and is characterized by a dihydropyridine core with various substituents that influence its biological properties. The presence of the difluorophenyl group and the methoxybenzyl ether enhances its lipophilicity and may improve its ability to penetrate biological membranes.

Research indicates that this compound may act through multiple pathways:

- Inhibition of Enzymes : It has been suggested that compounds with similar structures can inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have shown IC50 values in the low micromolar range against CDK2 and CDK9 .

- Antiproliferative Effects : Studies have demonstrated that derivatives of dihydropyridines exhibit significant antiproliferative activity against various cancer cell lines, including HeLa and HCT116 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key biological activities associated with compounds structurally related to this compound:

Case Study 1: Anticancer Activity

In a study investigating the antiproliferative effects of related dihydropyridine compounds, researchers found that specific modifications to the structure significantly enhanced activity against cancer cell lines. The introduction of electron-withdrawing groups like fluorine was correlated with increased potency .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory properties of heterocyclic compounds similar to this compound. It was observed that these compounds could effectively inhibit plasma kallikrein, suggesting potential applications in treating conditions related to excessive inflammation or coagulation disorders .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

| Compound Name / ID | Core Structure | Substituents | Key Modifications | Reported Properties |

|---|---|---|---|---|

| Target Compound | 1,2-Dihydropyridine-3-carboxamide | - 3,4-Difluorophenyl - 3-Methylbenzyloxy |

Unique substitution at 1-position | Hypothesized enhanced lipophilicity and metabolic stability |

| Compound 31 [1] | 1,2,3,4-Tetrahydropyrimidine | - 3,4-Difluorophenyl - Piperidinylpropylcarbamoyl - Methoxymethyl |

Extended piperidine-linked carbamoyl chain | Improved solubility via tert-butyl ester; MS m/z 752.4 [1] |

| Compound 33 [1] | 1,2,3,4-Tetrahydropyrimidine | - Silyl-protected hydroxyethyl ester - Piperidinylpropylcarbamoyl |

Bulky t-butyldiphenylsilyl group | Increased steric hindrance; MS m/z 1036.5 [1] |

| Compound 17 [2] | 1,2,3,4-Tetrahydropyrimidine | - 3,4-Difluorophenyl - Methoxymethyl |

tert-Butyl ester at 5-position | Simplified ester group; synthesized via Biginelli-like reaction [2] |

| Compound 29 [3] | 1,2,3,4-Tetrahydropyrimidine | - 4-Methoxybenzyl ester - Piperidinylpropylcarbamoyl |

Methoxybenzyl protective group | Enhanced aromatic stacking potential; no biological data reported [3] |

Structural Analysis

- Core Heterocycle : The target compound features a 1,2-dihydropyridine core, whereas analogs in the evidence (e.g., Compounds 17, 31) are based on 1,2,3,4-tetrahydropyrimidines . The dihydropyridine scaffold may confer distinct electronic properties due to partial unsaturation [2].

- Substituent Effects :

- The 3-methylbenzyloxy group in the target compound likely increases lipophilicity compared to the methoxymethyl or silyl ethers in Compounds 17 and 33 [2].

- The absence of a piperidine-carbamoyl chain (as in Compounds 31 and 29) may reduce target engagement with enzymes or receptors requiring extended binding pockets.

Pharmacological Implications (Hypothetical)

- Metabolic Stability : The 3,4-difluorophenyl group (common across all compounds) may resist oxidative metabolism, while the 3-methylbenzyloxy group could slow esterase-mediated degradation compared to methoxymethyl analogs [2].

- Target Selectivity : The lack of a piperidinylcarbamoyl chain in the target compound might reduce off-target effects observed in piperidine-containing analogs (e.g., Compound 31) [1].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.